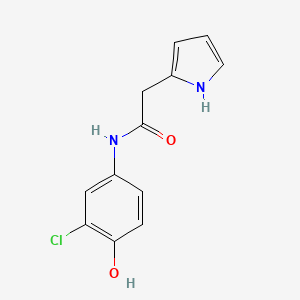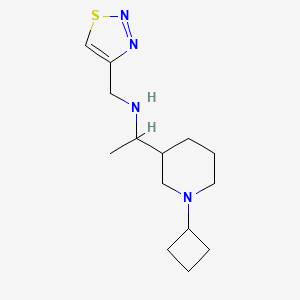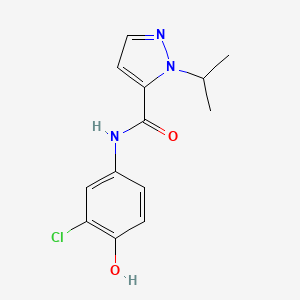
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of pharmacological properties.
Wirkmechanismus
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513 acts as a competitive antagonist of the GABA(A) receptor, binding to the benzodiazepine site on the receptor. This results in the inhibition of the binding of benzodiazepines to the receptor, thereby reducing their effects. This compound 15-4513 has also been found to have partial agonist activity at the GABA(A) receptor, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a range of biochemical and physiological effects. It has been shown to reduce the sedative and hypnotic effects of benzodiazepines, while also increasing their anxiolytic effects. This compound 15-4513 has also been found to have anticonvulsant properties, and may be useful in the treatment of epilepsy. Additionally, this compound 15-4513 has been found to have neuroprotective properties, and may be useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513 has several advantages for use in lab experiments. It is a potent and selective antagonist of the GABA(A) receptor, and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to its use. This compound 15-4513 has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, its effects may be influenced by factors such as pH and temperature, which may need to be carefully controlled.
Zukünftige Richtungen
There are several potential future directions for research on 4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513. One area of interest is in the development of new therapeutics for the treatment of anxiety and related disorders. This compound 15-4513 may be useful in the development of new drugs that target the GABA(A) receptor. Additionally, this compound 15-4513 may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further research is needed to fully understand the potential therapeutic applications of this compound 15-4513.
Synthesemethoden
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513 can be synthesized using a multi-step process that involves the reaction of 3-methylphenyl isocyanate with 4-methoxybenzylamine, followed by the reaction of the resulting intermediate with tetrazole-1-yl-acetic acid. The final product is obtained by N-methylation of the amide group using methyl iodide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide 15-4513 has been extensively studied for its potential therapeutic applications. It has been found to be a potent antagonist of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. This receptor is involved in a range of physiological processes, including anxiety, sedation, and muscle relaxation. This compound 15-4513 has been found to be particularly effective in reversing the sedative and hypnotic effects of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-N-(3-methylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-5-4-6-14(9-12)21(2)17(23)13-7-8-16(24-3)15(10-13)22-11-18-19-20-22/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTNKMOWWQQIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)C2=CC(=C(C=C2)OC)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-chlorophenyl)-[4-[[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]piperidin-1-yl]methanone](/img/structure/B7647991.png)

![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)